4-[3-(Dimethylamino)propoxy]phenol
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Overview
Description
4-[3-(Dimethylamino)propoxy]phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a phenolic hydroxyl group and a dimethylamino group attached to a propoxy chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Dimethylamino)propoxy]phenol typically involves the reaction of 4-hydroxyphenol with 3-dimethylaminopropyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the phenol attacks the carbon atom of the alkyl halide, resulting in the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-[3-(Dimethylamino)propoxy]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroquinones.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are employed.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Nitro, sulfo, and halogenated derivatives of the phenol
Scientific Research Applications
4-[3-(Dimethylamino)propoxy]phenol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[3-(Dimethylamino)propoxy]phenol involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group can participate in hydrogen bonding and redox reactions, while the dimethylamino group can interact with biological macromolecules through electrostatic interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(Dimethylamino)phenol
- 3-(Dimethylamino)propoxybenzene
- 4-(Methoxy)phenol
Comparison
4-[3-(Dimethylamino)propoxy]phenol is unique due to the presence of both the phenolic hydroxyl group and the dimethylamino group attached to a propoxy chain. This combination of functional groups imparts distinct chemical properties and reactivity compared to similar compounds. For example, 4-(Dimethylamino)phenol lacks the propoxy chain, which affects its solubility and reactivity. Similarly, 3-(Dimethylamino)propoxybenzene does not have the phenolic hydroxyl group, which influences its ability to participate in hydrogen bonding and redox reactions.
Properties
CAS No. |
84826-74-4 |
---|---|
Molecular Formula |
C11H17NO2 |
Molecular Weight |
195.26 g/mol |
IUPAC Name |
4-[3-(dimethylamino)propoxy]phenol |
InChI |
InChI=1S/C11H17NO2/c1-12(2)8-3-9-14-11-6-4-10(13)5-7-11/h4-7,13H,3,8-9H2,1-2H3 |
InChI Key |
WFEXNBORANUULY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCOC1=CC=C(C=C1)O |
Origin of Product |
United States |
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